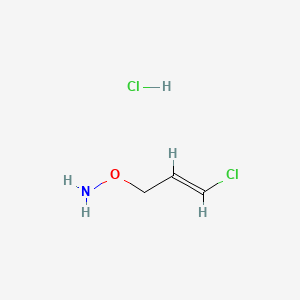

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

属性

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDAGPDHXQKVHK-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073654, DTXSID10888770 | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96992-71-1, 82244-86-8 | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96992-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 3-chloroallyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to neutralize the hydrochloric acid formed during the reaction. The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for efficient production.

化学反应分析

Types of Reactions: (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The 3-chloroallyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Products with substituted 3-chloroallyl groups.

科学研究应用

Organic Synthesis

Applications in Synthesis:

- Precursor for Olefins: (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride serves as a key intermediate in the synthesis of various organic compounds, including olefins such as acrylamide and cyclopentanone. Its reactivity allows for the formation of complex molecular structures through subsequent reactions like dehydrohalogenation or nucleophilic substitution .

- Formation of Cyclic Compounds: The compound can be utilized to prepare cyclic imines, which are important in pharmaceutical chemistry due to their biological activity .

Medicinal Chemistry

Pharmaceutical Applications:

- Anticancer Agents: Recent studies have highlighted the potential of hydroxylamine derivatives, including (E)-O-(3-Chloroallyl)hydroxylamine, in developing selective epidermal growth factor receptor (EGFR) inhibitors. These inhibitors show promise in treating non-small cell lung cancer (NSCLC), particularly in cases resistant to traditional therapies .

- Bioisosteric Modifications: The incorporation of hydroxylamine moieties into drug design has been explored as a strategy to enhance drug properties such as permeability and bioavailability. For instance, trisubstituted hydroxylamines have been reported to improve the pharmacokinetic profiles of certain anticancer compounds while minimizing mutagenic risks .

Agricultural Chemistry

Herbicidal Applications:

- This compound has been identified as part of herbicidal compositions aimed at controlling unwanted vegetation. Its efficacy in inhibiting plant growth makes it a valuable agent in agricultural practices .

-

EGFR Inhibition Study:

A study demonstrated that hydroxylamine-based compounds exhibit significant activity against activating mutant EGFR forms found in NSCLC. The compound showed improved binding affinity and reduced efflux compared to traditional inhibitors, suggesting its potential as a lead compound for further development . -

Synthesis of Olefins:

Research indicates that this compound can effectively serve as a precursor for synthesizing various olefinic compounds through established organic reactions, showcasing its versatility in synthetic chemistry .

作用机制

The mechanism of action of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride involves its interaction with nucleophilic sites on biomolecules. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the modification of proteins and other macromolecules. This reactivity is exploited in various biochemical assays and therapeutic applications.

相似化合物的比较

Structural and Functional Differences

- Chloroallyl vs. Benzyl/Pentafluorobenzyl Groups : The (E)-chloroallyl group in the target compound introduces a reactive alkene, enabling participation in conjugate additions or cycloadditions, unlike the inert benzyl or electron-deficient pentafluorobenzyl groups . The latter’s fluorinated aromatic ring enhances thermal stability (mp 215°C) and resistance to electrophilic substitution .

- Trimethylsilyl vs. Chloroallyl : The trimethylsilyl group in O-(2-Trimethylsilylethyl)hydroxylamine HCl offers steric protection and silicon-specific reactivity (e.g., fluoride-mediated deprotection), contrasting with the chloroallyl group’s electrophilic character .

- Methyl vs. Chloroallyl : O-Methyl hydroxylamine HCl’s compact structure facilitates faster nucleophilic attacks but lacks the unsaturated system for extended conjugation .

生物活性

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a compound that has garnered attention due to its biological activity, particularly as an antimicrobial agent. This article delves into its biological properties, synthesis, and potential applications, supported by research findings and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxylamine functional group, which is known for its nucleophilic properties. The presence of the chloro group in the allyl position enhances its reactivity, making it a versatile intermediate in organic synthesis. The compound can react with carbonyl compounds to form oximes and may undergo dehydration to yield nitriles or amines under specific conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its inhibitory effects against various bacterial and fungal strains, suggesting potential applications in pharmaceuticals as an antimicrobial or antifungal agent. The compound's structural similarity to other bioactive compounds may imply additional therapeutic properties that warrant further investigation.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

The mechanism by which this compound exerts its biological effects involves interaction with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may form adducts with certain amino acids, potentially influencing enzyme activity or gene expression. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential side effects when used therapeutically.

Synthesis

The synthesis of this compound typically involves the reaction of hydroxylamine hydrochloride with 3-chloroallyl derivatives. This process generally includes nucleophilic substitution where the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the 3-chloroallyl group, leading to the desired product . Reaction conditions must be optimized to achieve high yields and purity.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Reactants | Hydroxylamine hydrochloride, 3-chloroallyl halides |

| Reaction Type | Nucleophilic substitution |

| Product | This compound |

| Conditions | Controlled temperature and pH |

Case Studies

Several studies have explored the biological activity of hydroxylamines, including this compound. For instance, a study published in Molecules highlighted the antioxidant and antimicrobial activities of various hydroxylamines, emphasizing their potential in medicinal chemistry .

In another case study focusing on drug design, researchers investigated the incorporation of hydroxylamines into lead compounds for cancer treatment. They found that certain hydroxylamines exhibited promising bioactivity without the mutagenic or genotoxic potential commonly associated with these functional groups .

常见问题

Basic Question: What are the recommended methods for synthesizing (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, and how can its purity be validated?

Answer:

Synthesis typically involves nucleophilic substitution between hydroxylamine hydrochloride and 3-chloroallyl chloride under controlled alkaline conditions. Anhydrous solvents (e.g., nitromethane or dichloromethane) and inert atmospheres are critical to minimize hydrolysis . Post-synthesis, purity is validated via:

- HPLC with UV detection (λ = 210–230 nm) to monitor residual reactants.

- 1H/13C NMR to confirm stereochemical integrity (E-configuration) and absence of Z-isomer by analyzing allylic proton coupling constants (J ≈ 12–16 Hz) .

- Mass spectrometry (MS) for molecular ion verification (m/z ≈ 144 for [M-Cl]+) .

Advanced Question: How can reaction conditions be optimized to minimize Z-isomer formation during synthesis? Answer: The E/Z ratio is influenced by steric and electronic factors. Key optimizations:

- Use bulky bases (e.g., DBU) to favor the less sterically hindered E-configuration.

- Control temperature (<0°C) to slow isomerization kinetics.

- Employ kinetic trapping via rapid precipitation in cold ether to isolate the E-isomer preferentially .

Basic Question: What are the stability considerations for storing this compound?

Answer:

The compound is hygroscopic and light-sensitive. Storage recommendations:

- Solid state: Store at –20°C in amber vials under nitrogen, with desiccants (e.g., silica gel).

- Solutions: Prepare fresh in anhydrous DMSO or ethanol; avoid aqueous buffers unless stabilized with antioxidants (e.g., 0.1% ascorbic acid) .

Advanced Question: How does hydrolysis impact stability in aqueous systems, and what strategies mitigate degradation? Answer: Hydrolysis occurs via nucleophilic attack on the chloroallyl group, releasing hydroxylamine and allyl chloride byproducts. Mitigation strategies:

- Maintain pH < 5 (using HCl) to protonate reactive intermediates.

- Add radical scavengers (e.g., TEMPO) to suppress oxidative degradation pathways.

- Monitor degradation via LC-MS to identify time-dependent breakdown products .

Basic Question: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

- Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 220 nm.

- Ion chromatography for chloride counterion quantification (validates stoichiometry) .

Advanced Question: How can conflicting data from UV and MS analyses be resolved when detecting trace impurities? Answer: UV may fail to distinguish co-eluting impurities with similar λmax. Cross-validate using:

- High-resolution MS (HRMS) for exact mass matching.

- 2D-LC-MS/MS to separate isomers and assign fragmentation patterns.

- NMR spectroscopy (e.g., 19F-NMR if fluorinated analogs are present) .

Basic Question: What are the primary applications of this compound in organic synthesis?

Answer:

It serves as a hydroxylamine donor for:

- Oxime formation with ketones/aldehydes under mild conditions (pH 7–9, room temperature).

- Nitrogen heterocycle synthesis (e.g., isoxazolidines) via [3+2] cycloadditions with electron-deficient alkenes .

Advanced Question: How does the chloroallyl group influence regioselectivity in cycloaddition reactions? Answer: The electron-withdrawing chloroallyl moiety enhances electrophilicity at the allylic carbon, directing cycloaddition to terminal positions. Computational modeling (DFT) predicts transition state geometries, while kinetic studies (Eyring plots) confirm activation parameters. Experimental validation via NOESY NMR confirms regiochemical outcomes .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of HCl vapors.

- Spill management: Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Question: How does the compound’s reactivity pose risks in large-scale reactions? Answer: Exothermic decomposition can occur at >80°C. Mitigate via:

- Process analytical technology (PAT): In-line FTIR monitors reaction exotherms.

- Dilution strategies: Use high-boiling solvents (e.g., DMF) to dissipate heat.

- Quenching protocols: Gradual addition to cold, acidic aqueous solutions to suppress runaway reactions .

Basic Question: How can conflicting data on the compound’s reducing properties be reconciled?

Answer:

Discrepancies arise from competing redox pathways (e.g., Fe³⁺ reduction vs. self-oxidation). Standardize assays by:

- Controlling pH (acidic conditions favor reduction).

- Substituting ascorbic acid for hydroxylamine in Fe³⁺ systems to isolate interference .

Advanced Question: What mechanistic insights explain its dual role as a reducing agent and nucleophile? Answer: The hydroxylamine group donates electrons (reducing agent), while the chloroallyl group acts as a leaving site for nucleophilic substitution. Kinetic isotope effects (KIE) and Hammett studies reveal that electron-withdrawing substituents accelerate nucleophilic displacement but slow redox activity .

Basic Question: What are the key differences between E- and Z-isomers in practical applications?

Answer:

The E-isomer exhibits higher stability and reactivity in cycloadditions due to reduced steric hindrance. Z-isomers may form undesired byproducts (e.g., dimerization) .

Advanced Question: How can isomerization be monitored and controlled during catalytic reactions? Answer:

- In-situ Raman spectroscopy tracks real-time isomer ratios.

- Chiral additives (e.g., BINOL) stabilize the E-isomer via π-π interactions.

- Temperature modulation: Lower temperatures (<–10°C) freeze conformational mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。